2-Cyano-2-ethylbutanoic acid
Description
2-Cyano-2-ethylbutanoic acid (C₇H₁₁NO₂) is a branched carboxylic acid featuring a cyano (-CN) and an ethyl (-C₂H₅) group at the β-carbon position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. However, commercial availability of this compound has been discontinued, as indicated by multiple sourcing platforms .
Properties
IUPAC Name |
2-cyano-2-ethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7(4-2,5-8)6(9)10/h3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZGCSZDLSBANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4386-07-6 | |
| Record name | 2-cyano-2-ethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyano-2-ethylbutanoic acid can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the cyano group is introduced into the butanoic acid framework.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or distillation to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-2-ethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2-Cyano-2-ethylbutanoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-2-ethylbutanoic acid involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Cyano-2-ethylbutanoate (C₉H₁₅NO₂)
- Structure: Ester derivative of 2-cyano-2-ethylbutanoic acid, with an ethyl ester (-COOEt) replacing the carboxylic acid (-COOH).
- Molecular Weight : 169.224 g/mol .
- Reactivity : The ester group enhances volatility and reduces polarity compared to the parent acid, making it more suitable for gas chromatography or distillation-based purification.
- Applications: Used in the synthesis of α-cyanoacrylates (precursors for adhesives) and as a building block in peptidomimetics .
Ethyl 2-Cyano-2-phenylbutanoate (C₁₃H₁₃NO₂)
- Structure : Phenyl-substituted analog, where the ethyl group is replaced by a phenyl (-C₆H₅) moiety.
- Molecular Weight : ~215.25 g/mol (estimated based on structural analogs) .
- Reactivity : The phenyl group introduces steric hindrance and aromatic π-electron effects, slowing hydrolysis but enhancing stability under acidic conditions.
- Applications: Key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and chiral ligands for asymmetric catalysis .
2-Amino-2-methylbutanoic Acid (C₅H₁₁NO₂)
- Structure: Structural analog with an amino (-NH₂) group replacing the cyano (-CN) group and a methyl (-CH₃) instead of ethyl.
- Molecular Weight : 117.15 g/mol .
- Reactivity: The amino group enables participation in peptide bond formation, while the methyl group reduces steric strain.
- Applications: Used in peptide synthesis and as a precursor for unnatural amino acids in drug discovery .
Comparative Data Table
Research Findings and Key Differences
Synthetic Utility: Ethyl 2-cyano-2-ethylbutanoate is preferred over the parent acid for reactions requiring anhydrous conditions due to its ester stability . The phenyl analog’s aromatic ring facilitates π-π stacking in crystal lattices, as observed in X-ray studies of related oxamide derivatives (e.g., hydrogen-bonded chains in 2-(2-ethoxy-2-oxoacetamido)benzoic acid) .
Stability and Reactivity: The cyano group in all analogs increases electrophilicity at the β-carbon, enabling Michael additions or nucleophilic substitutions. However, steric effects from phenyl groups slow reactivity compared to ethyl derivatives . 2-Amino-2-methylbutanoic acid exhibits zwitterionic behavior in aqueous solutions, unlike the cyano analogs, which remain neutral .
Industrial Relevance: Discontinuation of this compound highlights the shift toward ester derivatives for improved handling and synthetic flexibility .
Biological Activity
2-Cyano-2-ethylbutanoic acid, a branched-chain fatty acid derivative, has garnered attention for its potential biological activities. This compound is structurally related to other cyano-containing compounds and exhibits various pharmacological properties. The exploration of its biological activity is crucial in understanding its potential therapeutic applications, particularly in the context of enzyme inhibition and metabolic modulation.
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₆H₁₁NO₂
- Molecular Weight: 115.16 g/mol
- CAS Number: 88-09-5
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Inhibition of Protein Tyrosine Phosphatases (PTPs): PTPs are critical regulators of cellular processes such as proliferation and differentiation. Compounds that inhibit specific PTPs can be beneficial in treating diseases like cancer and autoimmune disorders .
Table 1: Inhibition Potency of this compound
| Compound Name | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | TC-PTP | 160 | 4.4-fold over PTP1B |
The mechanism by which this compound exerts its biological effects primarily involves the modulation of enzyme activity. By selectively inhibiting PTPs, this compound can alter signaling pathways involved in cell growth and immune responses.
Case Study: PTP Inhibition
In a study investigating the effects of various compounds on PTP activity, this compound was identified as a potent inhibitor of TC-PTP with an IC50 value significantly lower than that of its parent compounds. This suggests a promising avenue for further research into its therapeutic potential against diseases characterized by dysregulated PTP activity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that this compound is well absorbed and can cross biological membranes, indicating good bioavailability . However, detailed toxicological assessments are necessary to evaluate the safety profile of this compound in clinical settings.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| GI Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
| CYP Inhibition | None |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Cyano-2-ethylbutanoic acid, and how can purity be optimized?
- Methodological Answer : A plausible synthesis involves nucleophilic substitution or cyanation of a pre-existing carbonyl group. For example, analogous compounds like 2-Methylacetoacetic acid (PubChem CID 116.11 g/mol) are synthesized via Claisen condensation . Post-synthesis purification can employ recrystallization (using solvents like ethanol/water mixtures) or preparative HPLC (≥97% purity thresholds, as in ’s thiazolylbenzoic acid protocols). Validate purity via melting point consistency (e.g., mp 69–70°C for structurally similar acids in ) and HPLC retention time matching .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the cyano (-CN) and ethyl branching. Compare chemical shifts to structurally related compounds like 2-Amino-2-ethylbutanoic acid (δ 1.2–1.5 ppm for ethyl groups, ) .
- IR Spectroscopy : Identify the nitrile stretch (~2200–2250 cm) and carboxylic acid O-H stretch (~2500–3300 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using high-resolution MS, as demonstrated for 2-Methylacetoacetic acid (m/z 116.11) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Step 1 : Cross-validate computational models (e.g., DFT calculations for reaction pathways) with experimental kinetic studies. For example, PubChem’s InChI-derived structural data ( ) can refine computational inputs .
- Step 2 : Perform controlled experiments under varying conditions (temperature, solvent polarity) to isolate variables affecting reactivity. Use statistical tools (ANOVA) to assess significance, aligning with ’s standards for data contradiction analysis .
Q. What experimental design principles should guide studies on the environmental degradation of this compound?
- Methodological Answer :
- Design : Use microcosm studies with soil/water matrices, spiked with the compound at environmentally relevant concentrations (e.g., 1–100 ppm). Include abiotic controls (sterilized samples) and biotic samples, as per EPA DSSTox protocols () .
- Analysis : Monitor degradation via LC-MS/MS, referencing spectral libraries (e.g., NIST) for byproduct identification. Align with ’s systematic review principles for reproducibility .
Key Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions to minimize hydrolysis of the cyano group.
- Data Validation : Use CAS RN and PubChem InChI keys (e.g., DNIXVNVJYYYXSW-UHFFFAOYSA-N in ) for structural cross-referencing .
- Ethical Compliance : Follow EPA DSSTox and FDA public domain guidelines ( ) for environmental and biomedical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
